2-Amino-4-(4-propylmorpholin-2-yl)phenol
Description
The compound features a phenol core substituted with an amino group at position 2 and a 4-propylmorpholinyl group at position 2. Morpholine derivatives are often utilized in pharmaceuticals and agrochemicals due to their ability to modulate solubility, bioavailability, and target interactions.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-amino-4-(4-propylmorpholin-2-yl)phenol |
InChI |
InChI=1S/C13H20N2O2/c1-2-5-15-6-7-17-13(9-15)10-3-4-12(16)11(14)8-10/h3-4,8,13,16H,2,5-7,9,14H2,1H3 |
InChI Key |
HZWYVVALALXEJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCOC(C1)C2=CC(=C(C=C2)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Morpholine-Containing Derivatives
- CAS 1000340-04-4 (2-(2-Amino-4-pyrimidinyl)-5-(4-morpholinyl)phenol): This compound shares a morpholinyl substituent but differs in the pyrimidinyl-amino group at position 2. Its SMILES notation (OC=1C=C(C=CC1C2=NC(=NC=C2)N)N3CCOCC3) highlights a fused pyrimidine-morpholine-phenol system.
| Property | 2-Amino-4-(4-propylmorpholin-2-yl)phenol | CAS 1000340-04-4 |
|---|---|---|
| Substituents | 4-propylmorpholinyl, 2-amino | 4-morpholinyl, 2-pyrimidinyl |
| Molecular Complexity | Moderate (morpholine + propyl chain) | High (pyrimidine + morpholine) |
| Potential Applications | Drug intermediates, agrochemicals | Kinase inhibitors, ligands |
Sulfonyl and Halogen-Substituted Phenols
- 2-Amino-4-(Methylsulfonyl)Phenol: Market data (2020–2025) indicates its use in industrial applications, with production trends driven by demand in specialty chemicals. The sulfonyl group enhances stability and electronegativity, contrasting with the morpholinyl group’s basicity .
- 2-Amino-4-(Trifluoromethyl)Phenol (CAS 454-81-9): The trifluoromethyl group increases hydrophobicity and metabolic resistance. Regulatory data highlight its sensitivity to strong oxidizers, similar to 4-Amino-2-phenylphenol .
Phenyl-Substituted Analogs
- 4-Amino-2-Phenylphenol: This compound (molar mass 185.22 g/mol, m.p. 201°C) exhibits sensitivity to light and air, with hazardous decomposition products including nitrogen oxides.
- 4-[1-({2-[(Dimethylamino)methyl]-2-methylpropyl}amino)propyl]phenol: With a branched alkylamine side chain, this derivative (molar mass 264.41 g/mol) demonstrates how tertiary amines can alter solubility and pharmacokinetics .
Stability and Reactivity Trends
- Light/Air Sensitivity: Morpholine and phenyl derivatives (e.g., 4-Amino-2-phenylphenol) degrade under light/air exposure, necessitating inert storage .
- Oxidative Stability: Sulfonyl and trifluoromethyl groups enhance resistance to oxidation compared to amino-morpholine systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
